molecular formula C20H12O3S B14219440 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid CAS No. 798561-89-4

4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid

Cat. No.: B14219440
CAS No.: 798561-89-4
M. Wt: 332.4 g/mol
InChI Key: XNUKHLCQCQMMGN-UHFFFAOYSA-N
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Description

4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid is a compound that belongs to the class of dibenzothiophene derivatives. These compounds are known for their unique structural features, which include a thiophene ring fused with two benzene rings. This specific compound has a benzoic acid moiety attached to the dibenzothiophene core, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid typically involves the reaction of dibenzothiophene with a suitable benzoic acid derivative. One common method includes the use of nuclear magnetic resonance (NMR) and matrix-assisted laser desorption/ionization time of flight mass spectrometry for characterization . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN), with the carboxylic acid exhibiting strong self-association trends in these solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of advanced analytical techniques ensures the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions . These interactions facilitate the formation of stable complexes, which can influence various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid is unique due to its dibenzothiophene core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex molecular interactions and developing new materials with specific properties.

Properties

CAS No.

798561-89-4

Molecular Formula

C20H12O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4-(dibenzothiophene-2-carbonyl)benzoic acid

InChI

InChI=1S/C20H12O3S/c21-19(12-5-7-13(8-6-12)20(22)23)14-9-10-18-16(11-14)15-3-1-2-4-17(15)24-18/h1-11H,(H,22,23)

InChI Key

XNUKHLCQCQMMGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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